molecular formula C17H15N3O B3002502 1-(1-Ethoxy-3-phenylprop-2-yn-1-yl)-1H-1,2,3-benzotriazole CAS No. 171815-69-3

1-(1-Ethoxy-3-phenylprop-2-yn-1-yl)-1H-1,2,3-benzotriazole

Cat. No.: B3002502
CAS No.: 171815-69-3
M. Wt: 277.327
InChI Key: MONQBIHZUZSBOC-UHFFFAOYSA-N
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Description

1-(1-Ethoxy-3-phenylprop-2-yn-1-yl)-1H-1,2,3-benzotriazole is an organic compound with the molecular formula C17H15N3O. It is a benzotriazole derivative, which is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethoxy group, a phenyl group, and a prop-2-yn-1-yl group attached to a benzotriazole ring.

Preparation Methods

The synthesis of 1-(1-Ethoxy-3-phenylprop-2-yn-1-yl)-1H-1,2,3-benzotriazole typically involves a multi-step process. One common synthetic route includes the following steps :

    Stage 1: The reaction begins with 1-(benzotriazol-1-yl)propargyl ethyl ether, which is treated with n-butyllithium in tetrahydrofuran at -78°C.

    Stage 2: The resulting intermediate is then reacted with methyl cyclopropylcarboxylate in tetrahydrofuran at -78°C to yield the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1-Ethoxy-3-phenylprop-2-yn-1-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, dichloromethane, and methanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Ethoxy-3-phenylprop-2-yn-1-yl)-1H-1,2,3-benzotriazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Ethoxy-3-phenylprop-2-yn-1-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Ethoxy-3-phenylprop-2-yn-1-yl)-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:

    1H-Benzotriazole: A simpler benzotriazole derivative without the ethoxy and phenylprop-2-yn-1-yl groups.

    2-(2H-Benzotriazol-2-yl)-4-methylphenol: A benzotriazole derivative with a hydroxyl group and a methyl group.

    2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: A benzotriazole derivative with a bulky alkyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other benzotriazole derivatives .

Properties

IUPAC Name

1-(1-ethoxy-3-phenylprop-2-ynyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-2-21-17(13-12-14-8-4-3-5-9-14)20-16-11-7-6-10-15(16)18-19-20/h3-11,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONQBIHZUZSBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CC1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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